5-(dichloromethyl)-3-(4-methylphenyl)-1-phenyl-1H-1,2,4-triazole
Description
5-(Dichloromethyl)-3-(4-methylphenyl)-1-phenyl-1H-1,2,4-triazole is a triazole derivative featuring a dichloromethyl group at position 5, a 4-methylphenyl group at position 3, and a phenyl group at position 1. This substitution pattern confers unique electronic and steric properties, distinguishing it from simpler triazole analogs.
Properties
Molecular Formula |
C16H13Cl2N3 |
|---|---|
Molecular Weight |
318.2 g/mol |
IUPAC Name |
5-(dichloromethyl)-3-(4-methylphenyl)-1-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C16H13Cl2N3/c1-11-7-9-12(10-8-11)15-19-16(14(17)18)21(20-15)13-5-3-2-4-6-13/h2-10,14H,1H3 |
InChI Key |
QTAVZMDLPLYNJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=N2)C(Cl)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(dichloromethyl)-3-(4-methylphenyl)-1-phenyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then reacted with dichloromethyl methyl ether in the presence of a base to yield the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(dichloromethyl)-3-(4-methylphenyl)-1-phenyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The dichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole hydrides.
Scientific Research Applications
Chemistry
In chemistry, 5-(dichloromethyl)-3-(4-methylphenyl)-1-phenyl-1H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential pharmacological effects. It may interact with specific biological targets, leading to therapeutic benefits in treating certain diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-(dichloromethyl)-3-(4-methylphenyl)-1-phenyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substitution Effects
Key analogs include:
- 3-(4-Methylphenyl)-5-phenyl-1H-1,2,4-triazole (1b) : Lacks the dichloromethyl group, with a phenyl group at position 5 .
- 3-(4-Chlorophenyl)-5-phenyl-1H-1,2,4-triazole (1c) : Substitutes a chloro group at the para position of the phenyl ring at position 3 .
- 5-(4-Methylphenyl)-3-phenyl-1H-1,2,4-triazole : Reverses the substituent positions compared to the target compound .
Physical Properties
| Compound | Melting Point (°C) | Molecular Weight | Key Substituents |
|---|---|---|---|
| Target Compound* | Not reported | ~358.2 | 5-(Cl₂CH), 3-(4-MePh), 1-Ph |
| 3-(4-MePh)-5-Ph-1H-1,2,4-triazole (1b) | 178–180 | 265.3 | 5-Ph, 3-(4-MePh) |
| 3-(4-ClPh)-5-Ph-1H-1,2,4-triazole (1c) | 241–242 | 285.7 | 3-(4-ClPh) |
| 5-(4-MePh)-3-Ph-1H-1,2,4-triazole | Not reported | 265.3 | 5-(4-MePh), 3-Ph |
The higher molecular weight and electronegativity of the dichloromethyl group likely increase melting points compared to 1b but may reduce solubility in polar solvents. The chloro-substituted analog (1c) exhibits a significantly higher melting point (241–242°C), suggesting stronger crystal packing due to halogen interactions .
Spectroscopic Characteristics
- IR Spectroscopy : The dichloromethyl group would show C–Cl stretches near 600–800 cm⁻¹, distinct from C–H (3045 cm⁻¹) or C=N (1631 cm⁻¹) bands in analogs like 4-(4-methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- ¹H NMR : The dichloromethyl group’s protons (if present) would appear deshielded (~5.5–6.5 ppm), while the 4-methylphenyl group’s protons resonate near δ 2.49 (singlet) .
Biological Activity
5-(Dichloromethyl)-3-(4-methylphenyl)-1-phenyl-1H-1,2,4-triazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound, supported by data from various studies.
- Molecular Formula : C15H14Cl2N4
- Molecular Weight : 327.20 g/mol
- CAS Number : 879567-81-4
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The specific synthetic route can vary, but it generally includes the formation of the triazole ring followed by chloromethylation.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to the triazole structure. For instance:
- Cell Line Studies : In vitro studies demonstrated that triazole derivatives can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). Compounds similar to this compound showed significant cytotoxic effects at micromolar concentrations, with IC50 values ranging from 5 to 20 µM depending on the specific derivative and cell line tested .
The proposed mechanism of action for triazole derivatives involves:
- Microtubule Destabilization : Compounds have been shown to disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells. This activity is critical for their potential as chemotherapeutic agents .
- Apoptosis Induction : Studies indicated that these compounds could enhance caspase activity, suggesting a mechanism involving programmed cell death. For example, apoptosis was confirmed through morphological changes in treated cells and increased caspase-3 activity .
Anti-inflammatory Activity
In addition to anticancer properties, triazole derivatives exhibit anti-inflammatory effects:
- Inhibition of NF-kB Pathway : Some derivatives have demonstrated the ability to inhibit NF-kB activation in inflammatory models. This inhibition is crucial for reducing inflammation-related pathways in diseases such as rheumatoid arthritis and inflammatory bowel disease .
Data Summary
| Biological Activity | IC50 Values (µM) | Target Cells |
|---|---|---|
| Anticancer (MDA-MB-231) | 5 - 20 | Breast Cancer |
| Anticancer (HepG2) | 10 - 25 | Liver Cancer |
| Anti-inflammatory | <50 | Various Inflammatory Models |
Case Studies
- Breast Cancer Study : A study evaluated the effects of a triazole derivative on MDA-MB-231 cells. The compound induced significant apoptosis at concentrations as low as 1 µM, with morphological changes observed under microscopy .
- Inflammation Model : In a model of lipopolysaccharide-induced inflammation, a related triazole compound reduced pro-inflammatory cytokine levels significantly, demonstrating its potential therapeutic application in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(dichloromethyl)-3-(4-methylphenyl)-1-phenyl-1H-1,2,4-triazole, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclocondensation of hydrazide derivatives with aldehydes or ketones. For example, refluxing substituted hydrazides (e.g., 4-methylphenyl derivatives) with dichloromethyl precursors in DMSO for 18 hours, followed by distillation under reduced pressure and crystallization (water-ethanol mixture) yields the triazole core . Optimization involves adjusting reflux duration (12–24 hours), solvent polarity, and stoichiometric ratios to improve yields (typically 60–75%). Monitoring via TLC or HPLC is critical for reaction completion.
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this triazole derivative?
- Methodology :
- IR Spectroscopy : Key peaks include N–H stretching (~3200 cm⁻¹ for triazole NH), C–Cl (dichloromethyl) at ~650–750 cm⁻¹, and aromatic C=C (~1600 cm⁻¹) .
- ¹H NMR : Aromatic protons (4-methylphenyl and phenyl groups) appear as multiplets at δ 7.2–7.8 ppm. The dichloromethyl group (CHCl₂) shows a singlet at δ 5.8–6.2 ppm .
- ¹³C NMR : Triazole carbons resonate at δ 150–160 ppm, while dichloromethyl carbons appear at δ 70–80 ppm .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology : Screen for antimicrobial activity using agar diffusion assays (e.g., against E. coli or S. aureus), or assess enzyme inhibition (e.g., tyrosinase or COX-2) via spectrophotometric methods. For triazoles, IC₅₀ values are typically determined using dose-response curves with positive controls (e.g., celecoxib for COX-2 inhibition) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the compound’s stereoelectronic properties?
- Methodology : Grow high-quality crystals via slow evaporation of a saturated DCM/ethanol solution. Use SHELXL for refinement: input HKL data, assign anisotropic displacement parameters, and validate with R-factor convergence (<5%). Key metrics include bond angles (e.g., triazole ring planarity) and Cl···π interactions, which influence biological activity . For example, SHELXL’s TWIN and BASF commands can address twinning in crystals with pseudo-symmetry .
Q. What strategies address contradictions between computational docking predictions and experimental bioactivity data?
- Methodology :
- Re-evaluate docking parameters : Use flexible docking (e.g., AutoDock Vina) with explicit solvent models to account for solvation effects.
- Experimental validation : Perform isothermal titration calorimetry (ITC) to measure binding affinities. If discrepancies persist, consider off-target effects or metabolite interference (e.g., oxidative metabolism of the dichloromethyl group) .
- Structural analogs : Compare with derivatives like 5-(4-chlorophenyl)-3-[thiazolyl]-triazoles to isolate electronic vs. steric contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
